5-Bromo-2-(2-methylpropyl)-4-(trifluoromethyl)-1,3-thiazole
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Overview
Description
5-Bromo-2-(2-methylpropyl)-4-(trifluoromethyl)-1,3-thiazole is a heterocyclic compound that contains bromine, trifluoromethyl, and thiazole functional groups
Preparation Methods
The synthesis of 5-Bromo-2-(2-methylpropyl)-4-(trifluoromethyl)-1,3-thiazole typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the bromination of a thiazole derivative followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, and the process may involve multiple steps to achieve the desired product. Industrial production methods may utilize optimized reaction conditions and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
5-Bromo-2-(2-methylpropyl)-4-(trifluoromethyl)-1,3-thiazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bromine or trifluoromethyl groups, leading to different derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Bromo-2-(2-methylpropyl)-4-(trifluoromethyl)-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.
Medicine: It may have potential therapeutic applications due to its unique chemical properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-methylpropyl)-4-(trifluoromethyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets. The thiazole ring can interact with enzymes or receptors, potentially leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-Bromo-2-(2-methylpropyl)-4-(trifluoromethyl)-1,3-thiazole can be compared with other similar compounds, such as:
5-Bromo-2-(2-methylpropyl)-1,3-thiazole: Lacks the trifluoromethyl group, which can affect its chemical and biological properties.
2-(2-Methylpropyl)-4-(trifluoromethyl)-1,3-thiazole:
5-Bromo-4-(trifluoromethyl)-1,3-thiazole: Lacks the 2-methylpropyl group, which can impact its solubility and interaction with biological targets. The uniqueness of this compound lies in its combination of functional groups, which can provide distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-bromo-2-(2-methylpropyl)-4-(trifluoromethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrF3NS/c1-4(2)3-5-13-6(7(9)14-5)8(10,11)12/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRNLRFXEHICPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=C(S1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrF3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138185-55-2 |
Source
|
Record name | 5-bromo-2-(2-methylpropyl)-4-(trifluoromethyl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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